molecular formula C38H50O6 B15192384 Dichapetalin I CAS No. 876610-25-2

Dichapetalin I

Cat. No.: B15192384
CAS No.: 876610-25-2
M. Wt: 602.8 g/mol
InChI Key: OGIKSTYGXSTZFU-XGDYXWHLSA-N
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Description

Dichapetalin I is a natural dammarane-type merotriterpenoid compound first reported in 1995. It is characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton. This compound is primarily found in the Dichapetalaceae family, particularly in the genera Dichapetalum and Phyllanthus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichapetalin I involves multiple steps, including the formation of the dammarane skeleton and the annellation of the 2-phenylpyrano moiety. The specific synthetic routes and reaction conditions are complex and typically involve the use of various reagents and catalysts to achieve the desired structural features .

Industrial Production Methods: Most of the available this compound is extracted from natural sources, particularly from the roots of Dichapetalum species .

Chemical Reactions Analysis

Types of Reactions: Dichapetalin I undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of dichapetalin I involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including apoptosis and cell cycle regulation. The presence of a spiroketal moiety in its side chain is thought to contribute to its potent anti-proliferative activity .

Comparison with Similar Compounds

Dichapetalin I is part of a broader class of dichapetalin-type triterpenoids, which are characterized by their modified dammarane skeletons. Similar compounds include dichapetalin A, dichapetalin X, and 7-hydroxydichapetalin P . These compounds share structural similarities but differ in their side chains and functional groups, leading to variations in their bioactivity. This compound stands out due to its unique 2-phenylpyrano moiety and its potent cytotoxic activity against cancer cell lines .

Properties

CAS No.

876610-25-2

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one

InChI

InChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1

InChI Key

OGIKSTYGXSTZFU-XGDYXWHLSA-N

Isomeric SMILES

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)O)/CO

Canonical SMILES

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO

Origin of Product

United States

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